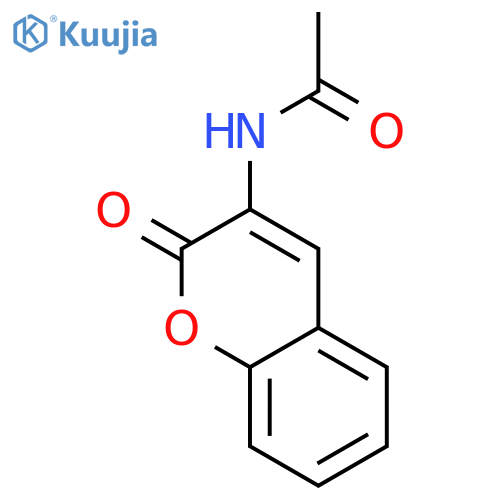

Cas no 779-30-6 (3-Acetamidocoumarin)

3-Acetamidocoumarin structure

商品名:3-Acetamidocoumarin

3-Acetamidocoumarin 化学的及び物理的性質

名前と識別子

-

- 3-ACETAMIDOCOUMARIN

- ACETAMIDOCOUMARIN, 3-

- N-(2-Oxo-2H-chromen-3-yl)acetamide

- PALMATINE CHLORIDE(P)

- 3-(AcetylaMino)couMarin

- N-(2-Oxo-2H-1-benzopyran-3-yl)acetaMide

- NSC 65873

- Acetamide,N-(2-oxo-2H-1-benzopyran-3-yl)-

- ACETAMIDOCOUMARIN, 3-(RG)

- ACETAMIDOCOUMARIN, 3-(RG) PrintBack

- N-(2-oxochromen-3-yl)acetamide

- 3-(N-acetyl)-aminocoumarin

- 3-acetamido-2H-chromen-2-one

- 3-amino-2H-1-benzopyran-2-one

- 3-acetamido-coumarin

- 3-Acetylaminocoumarin

- N1-(2-oxo-2H-chromen-3-yl)acetamide

- NSC65873

- PubChem8662

- Prestwick2_000969

- Prestwick3_000969

- Prestwick1_000969

- Prestwick0_000969

- Maybridge1_000258

- ChemDiv2_000143

- Oprea1_480692

- BSPBio_000977

- CBDivE_000070

- MLS000719859

- SPBio_002898

- BPBio1_001075

- HMS542D16

- CHEBI:95324

- BRD-K85104575-001-07-3

- N-(2-Oxo-2H-chromen-3-yl)acetamide #

- NCGC00016539-01

- A839295

- AKOS005202961

- SR-01000389251-2

- InChI=1/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13

- SR-01000389251

- BCP20917

- A1-01398

- AB00513981

- SR-01000389251-4

- Q27167195

- HMS1369G11

- CCG-15095

- NSC-65873

- F17155

- HMS1571A19

- MFCD00075556

- HMS2616G21

- BRD-K85104575-001-03-2

- NCGC00179352-01

- HMS2098A19

- AS-61757

- 779-30-6

- SCHEMBL893303

- CS-W015466

- 3-Acetylaminocoumarin;N-(2-Oxo-2H-chromen-3-yl)acetamide

- 1ST164107

- N-(2-oxo-1-benzopyran-3-yl)acetamide

- SR-01000389251-1

- CAS-779-30-6

- XJYLCCJIDYSFMB-UHFFFAOYSA-N

- BTB 01088

- FT-0614856

- CHEMBL63349

- AMY202003299

- PD000694

- HY-W014750

- SMR000304388

- NCGC00016539-02

- DTXSID80228528

- DB-022150

- A2972

- 3-Acetamidocoumarin

-

- MDL: MFCD00075556

- インチ: 1S/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13)

- InChIKey: XJYLCCJIDYSFMB-UHFFFAOYSA-N

- ほほえんだ: O1C(C(=C([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C(C([H])([H])[H])=O)=O

計算された属性

- せいみつぶんしりょう: 203.05800

- どういたいしつりょう: 203.058

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 55.4

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.31

- ゆうかいてん: 206.0 to 210.0 deg-C

- ふってん: 482°C at 760 mmHg

- フラッシュポイント: 245.3°C

- 屈折率: 1.604

- PSA: 59.31000

- LogP: 1.82440

- ようかいせい: 未確定

3-Acetamidocoumarin セキュリティ情報

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- セキュリティ用語:S22;S24/25

3-Acetamidocoumarin 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

3-Acetamidocoumarin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-136076-1.0g |

N-(2-oxo-2H-chromen-3-yl)acetamide |

779-30-6 | 1.0g |

$1117.0 | 2023-02-15 | ||

| abcr | AB151641-200 mg |

3-Acetamidocoumarin, 98%; . |

779-30-6 | 98% | 200 mg |

€55.30 | 2023-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0149-5G |

N-(2-oxo-2H-chromen-3-yl)acetamide |

779-30-6 | 95% | 5g |

¥ 1,386.00 | 2023-04-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HF430-100mg |

3-Acetamidocoumarin |

779-30-6 | 98% | 100mg |

176.0CNY | 2021-08-03 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2972-1G |

3-Acetamidocoumarin |

779-30-6 | >98.0%(GC) | 1g |

¥290.00 | 2024-04-15 | |

| TRC | A150400-1g |

3-Acetamidocoumarin |

779-30-6 | 1g |

$207.00 | 2023-06-13 | ||

| OTAVAchemicals | 5012400-250MG |

N-(2-oxo-2H-chromen-3-yl)acetamide |

779-30-6 | 95% | 250MG |

$175 | 2023-07-10 | |

| Enamine | EN300-136076-1000mg |

N-(2-oxo-2H-chromen-3-yl)acetamide |

779-30-6 | 1000mg |

$1117.0 | 2023-09-30 | ||

| Enamine | EN300-136076-5000mg |

N-(2-oxo-2H-chromen-3-yl)acetamide |

779-30-6 | 5000mg |

$2933.0 | 2023-09-30 | ||

| A2B Chem LLC | AB64129-1g |

3-Acetamidocoumarin |

779-30-6 | 98% | 1g |

$65.00 | 2024-04-19 |

3-Acetamidocoumarin 関連文献

-

1. Copper(i)-promoted cycloalkylation–peroxidation of unactivated alkenes via sp3 C–H functionalisationArghya Banerjee,Sourav Kumar Santra,Aniket Mishra,Nilufa Khatun,Bhisma K. Patel Org. Biomol. Chem. 2015 13 1307

-

2. CLXXXVII.—3-AminocoumarinFrank William Linch J. Chem. Soc. Trans. 1912 101 1758

-

G. Zeder-Lutz,S. Renau-Ferrer,V. Aguié-Béghin,H. Rakotoarivonina,B. Chabbert,D. Altschuh,C. Rémond Analyst 2013 138 6889

-

4. A convenient synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)-maleimide incorporating a novel variant of the Pechmann reactionJohn E. T. Corrie J. Chem. Soc. Perkin Trans. 1 1990 2151

-

5. Proceedings of the Chemical Society, Vol. 28, No. 405

779-30-6 (3-Acetamidocoumarin) 関連製品

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:779-30-6)3-Acetamidocoumarin

清らかである:99%/99%

はかる:5g/25g

価格 ($):284.0/992.0